molecular formula C10H12BrNO B1285108 N-(3-bromobenzyl)propanamide CAS No. 915923-10-3

N-(3-bromobenzyl)propanamide

Cat. No.: B1285108
CAS No.: 915923-10-3
M. Wt: 242.11 g/mol
InChI Key: LORDZAOXOHCULV-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)propanamide: is an organic compound with the molecular formula C10H12BrNO It is a member of the amide family, characterized by the presence of a bromobenzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)propanamide typically involves the reaction of 3-bromobenzylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromobenzyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution Reactions: Products such as N-(3-azidobenzyl)propanamide or N-(3-thiobenzyl)propanamide.

    Reduction Reactions: N-(3-bromobenzyl)propanamine.

    Oxidation Reactions: 3-bromobenzoic acid.

Scientific Research Applications

N-(3-bromobenzyl)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-bromobenzyl)propanamide: Similar structure but with the bromine atom at the para position.

    N-(3-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromobenzyl)acetamide: Similar structure but with an acetamide group instead of propanamide.

Uniqueness: N-(3-bromobenzyl)propanamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The propanamide backbone also provides distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDZAOXOHCULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589295
Record name N-[(3-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-10-3
Record name N-[(3-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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